Cas no 1805010-32-5 (4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid)

4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid
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- インチ: 1S/C7H4F2INO2/c8-6(9)5-3(7(12)13)1-11-2-4(5)10/h1-2,6H,(H,12,13)
- InChIKey: XGQRLHVUWWALLK-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=CC(C(=O)O)=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 50.2
4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029075406-1g |
4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid |
1805010-32-5 | 97% | 1g |
$1,460.20 | 2022-04-01 | |
Alichem | A029075406-250mg |
4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid |
1805010-32-5 | 97% | 250mg |
$480.00 | 2022-04-01 | |
Alichem | A029075406-500mg |
4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid |
1805010-32-5 | 97% | 500mg |
$847.60 | 2022-04-01 |
4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid 関連文献
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4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acidに関する追加情報
Introduction to 4-(Difluoromethyl)-3-iodopyridine-5-carboxylic Acid (CAS No. 1805010-32-5)
4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid, identified by its CAS number 1805010-32-5, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the pyridine family, which is renowned for its diverse applications in medicinal chemistry due to its unique structural and electronic properties. The presence of both difluoromethyl and iodo substituents in its molecular structure makes it a particularly intriguing molecule for synthetic chemists and biologists alike.
The difluoromethyl group is a key feature that enhances the metabolic stability and binding affinity of drug candidates. This moiety is frequently incorporated into active pharmaceutical ingredients (APIs) to improve their pharmacokinetic profiles. On the other hand, the iodo substituent provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of novel heterocycles that may exhibit promising biological activities.
In recent years, 4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid has garnered attention in the development of small-molecule inhibitors targeting various therapeutic areas. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer pathways. The combination of the difluoromethyl group's metabolic stability with the reactivity provided by the iodo substituent allows for the rapid exploration of chemical space, leading to the discovery of potent and selective drug candidates.
The compound's structural features also make it a valuable intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel pyridine-based scaffolds that exhibit interesting pharmacological properties. For example, derivatives of this compound have been investigated for their potential as antiviral agents, showcasing the versatility of its chemical framework. The ability to modify both the difluoromethyl and iodo positions allows for fine-tuning of biological activity, making it a cornerstone in medicinal chemistry libraries.
The synthesis of 4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are employed to construct the desired framework efficiently. These synthetic strategies not only showcase the ingenuity of organic chemists but also contribute to the growing arsenal of tools available for drug discovery.
The compound's significance extends beyond academic research; it has found practical applications in industrial settings as well. Pharmaceutical companies often utilize building blocks like 4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid in their hit-to-drug pipelines. The ease with which it can be modified into various derivatives makes it an indispensable asset for medicinal chemists striving to develop next-generation therapeutics.
In conclusion, 4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid (CAS No. 1805010-32-5) represents a fascinating intersection of structural complexity and functional diversity. Its unique combination of substituents makes it a powerful tool for synthetic exploration and drug development. As research continues to uncover new applications for this compound, its importance in pharmaceutical chemistry is likely to grow even further, solidifying its place as a cornerstone in modern medicinal chemistry.
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